Hydrastine
Overview
Description
Hydrastine is a bitter crystalline alkaloid derived from isoquinoline . It is an active constituent of hydrastis and is present in Hydrastis canadensis and other plants of the family Ranunculaceae .
Synthesis Analysis
Hydrastine is derived from two units of tyrosine or two units of shikimic acid according to biogenetic hypothesis . The tetrahydro-isoquinolin ring was formed by first a ring-closure reaction under dehydration conditions using POCl3 and then a catalyzed hydrogenation using PtO2 as the catalyst . Finally, hydrastine was synthesized by installing the N-methyl group via reductive amination reaction with formaldehyde .
Molecular Structure Analysis
Hydrastine has a molecular formula of C21H21NO6 . It is an isoquinoline alkaloid and its structure is also available as a 2d Mol file .
Chemical Reactions Analysis
In designing a synthetic route toward Hydrastine, a chiral epoxide was employed to control both the reactivity and stereoselectivity. A crucial cascade cyclization transformation, namely, an acid-catalyzed cascade cyclization was envisioned .
Physical And Chemical Properties Analysis
Hydrastine has a molecular weight of 383.4 g/mol . It is a member of isoquinolines and has a role as a metabolite .
Scientific Research Applications
Natural Gas Hydrates as Energy Resources
Research indicates that natural gas hydrates could be a significant source of clean energy, with hydrate resources containing more carbon than all other fossil fuels combined. Studies have explored the potential and challenges of energy production from hydrate resources, highlighting the need for technological advancements to manage environmental risks effectively (Chong et al., 2016).
Carbon Dioxide Hydrate in Cooling Applications
Investigations into carbon dioxide hydrate have shown its potential as a secondary refrigerant and for sequestration in the deep ocean. The focus has been on understanding the formation and dissociation models of CO2 hydrate, which could inform the application of similar compounds in cooling technologies (Sun & Kang, 2016).
Gas Hydrates in Food Technology
The application of gas hydrates, including CO2 hydrates, has been explored in the concentration of juices, desalination, carbonation, and food preservation. This demonstrates the potential of hydrate technology in improving food processing and storage, with specific applications showing significant dehydration ratios for orange and tomato juices (Srivastava et al., 2021).
Hydrate Formation in Separation Processes
The promotion of hydrate formation has been investigated as a novel separation technology, showing potential for difficult separations and lower energy utilization. This suggests that compounds facilitating hydrate formation could play a role in sustainable technologies and replace current commercial separation processes (Eslamimanesh et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUTXVTYJDCMDU-MOPGFXCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025409 | |
Record name | Hydrastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrastine | |
CAS RN |
118-08-1 | |
Record name | (-)-Hydrastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrastine [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 118-08-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrastine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8890V3217X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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